molecular formula C16H20N2O2S B1375181 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide CAS No. 1489610-80-1

3-amino-N-butyl-N-phenylbenzene-1-sulfonamide

Cat. No. B1375181
M. Wt: 304.4 g/mol
InChI Key: KMSIIBRLHMKCQR-UHFFFAOYSA-N
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Description

3-amino-N-butyl-N-phenylbenzene-1-sulfonamide (3-ABPS) is a synthetic organic compound that has been widely studied in recent years due to its potential applications in scientific research. 3-ABPS is a non-steroidal anti-inflammatory drug (NSAID) that has been found to have several unique biochemical and physiological effects. In

Scientific Research Applications

  • Antitumor Properties : Sulfonamides, including related compounds to 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide, have shown potential in antitumor applications. Studies have highlighted their role as potent cell cycle inhibitors and their effectiveness against various cancer cell lines. For instance, compounds such as E7010 and E7070, derived from sulfonamide-focused libraries, have progressed to clinical trials due to their preliminary clinical activities in phase I settings (Owa et al., 2002).

  • Enzyme-linked Immunosorbent Assay (ELISA) Development : Sulfonamide derivatives have been employed in the development of ELISA for analyzing milk samples. Antibodies raised against sulfonamide derivatives, such as SA1 and SA2, have enabled highly sensitive detection of a wide range of sulfonamide antibiotic congeners (Adrián et al., 2009).

  • Investigation of Hypoglycemic Properties : Research has delved into the general pharmacodynamics of hypoglycemic arylsulfonamides, which includes compounds similar to 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide. These studies have contributed significantly to our understanding of the mechanism of action and potential therapeutic applications of these compounds (Loubatières, 1959).

  • Functional Group in Drug Design : The sulfonamide group, a key component of these compounds, plays a crucial role in medicinal chemistry and drug design. Its presence in many marketed drugs, especially in the sulfonamide antibacterials, indicates its significance in pharmacology and therapeutics (Kalgutkar et al., 2010).

  • Binding Mechanisms with Proteins : Studies have also explored the binding mechanisms of sulfonamides with proteins like bovine serum albumin. This research is crucial for understanding how these compounds interact at the molecular level, which is vital for drug development and pharmacokinetic profiling (Jardetzky & Wade-Jardetzky, 1965).

properties

IUPAC Name

3-amino-N-butyl-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-2-3-12-18(15-9-5-4-6-10-15)21(19,20)16-11-7-8-14(17)13-16/h4-11,13H,2-3,12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSIIBRLHMKCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-butyl-N-phenylbenzene-1-sulfonamide

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